N-(3-Aminophenyl)-4-nitrobenzamide

Description

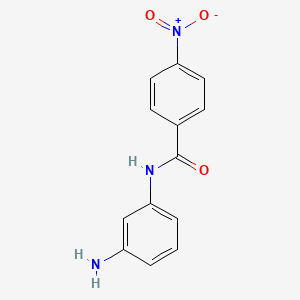

N-(3-Aminophenyl)-4-nitrobenzamide is a nitroaromatic compound characterized by a benzamide backbone substituted with a nitro group (-NO₂) at the para position and an amino group (-NH₂) at the meta position of the aniline moiety. The nitro group is a critical pharmacophore, influencing electronic properties, solubility, and bioactivity, while the amino group may enhance metabolic stability or serve as a site for further functionalization.

Properties

CAS No. |

105870-84-6 |

|---|---|

Molecular Formula |

C13H11N3O3 |

Molecular Weight |

257.24 g/mol |

IUPAC Name |

N-(3-aminophenyl)-4-nitrobenzamide |

InChI |

InChI=1S/C13H11N3O3/c14-10-2-1-3-11(8-10)15-13(17)9-4-6-12(7-5-9)16(18)19/h1-8H,14H2,(H,15,17) |

InChI Key |

YLASUYCRADETMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-4-nitrobenzamide typically involves the reaction of 3-nitrobenzoyl chloride with 3-aminophenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as halides or alkoxides.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

Reduction: Formation of N-(3-Aminophenyl)-4-aminobenzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Oxidation: Formation of nitroso or nitro derivatives.

Scientific Research Applications

N-(3-Aminophenyl)-4-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The amino and nitro groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect cellular pathways and processes, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares N-(3-Aminophenyl)-4-nitrobenzamide with key analogs based on molecular features and experimental data:

Key Observations:

- Nitro Group Positioning : All analogs share a para-nitrobenzamide core, which enhances electron-withdrawing effects, polarizing the molecule and influencing binding to biological targets.

- Chloro and Methyl Groups: Chlorine (e.g., in N-(3-chlorophenethyl)-4-nitrobenzamide) enhances electronegativity and may improve antimicrobial activity, while methyl groups (e.g., in N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide) can sterically hinder metabolic degradation. Amino Group: The -NH₂ group in this compound may confer hydrogen-bonding capabilities, enhancing solubility or target interactions compared to halogenated analogs.

Analytical Characterization

- Mass Spectrometry : N-(2,2-diphenylethyl)-4-nitrobenzamide exhibited distinct fragmentation pathways under ESI-MS:

- UV Spectroscopy : Strong absorption at 239 nm (ε = 4970) and 289 nm (ε = 2800) indicates π→π* and n→π* transitions, typical of nitroaromatics.

Biological Activity

N-(3-Aminophenyl)-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features both an amino group and a nitro group attached to a benzamide structure. This unique configuration allows it to participate in various chemical reactions, enhancing its reactivity and biological activity. The compound can undergo:

- Reduction : The nitro group can be converted to an amino group.

- Substitution : The amino group can engage in nucleophilic substitution reactions.

- Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The presence of both the amino and nitro groups enables the formation of reactive intermediates that can modify biological molecules, influencing cellular pathways such as apoptosis and proliferation. Notably, the compound has been studied for its potential to inhibit key enzymes involved in cancer progression, such as PARP-1 (Poly (ADP-ribose) polymerase 1), which plays a crucial role in DNA repair mechanisms .

Anticancer Activity

Several studies have reported on the anticancer properties of this compound. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. The compound's ability to induce apoptosis has been linked to its interaction with DNA repair pathways, particularly through PARP-1 inhibition .

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties. It has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

- Cytotoxicity Studies : In a study evaluating various derivatives of benzamides, this compound demonstrated significant cytotoxicity against leukemia KG-1 cells with an EC50 value comparable to established chemotherapeutic agents .

- PARP-1 Inhibition : A detailed investigation into the compound's mechanism revealed that it effectively inhibits PARP-1 activity, leading to enhanced cytotoxicity in DNA-repair deficient cancer cells. This property positions it as a promising candidate for combination therapies with other DNA-damaging agents .

- Binding Studies : Fluorescence spectroscopy studies indicated that this compound interacts with serum albumin, suggesting that its pharmacokinetics may be influenced by protein binding dynamics. This interaction is critical for understanding its bioavailability and therapeutic efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(3-Aminophenyl)benzamide | Lacks nitro group | Reduced reactivity and biological effects |

| 4-Nitrobenzamide | Lacks amino group | Limited anticancer properties |

| N-(4-Aminophenyl)-4-nitrobenzamide | Different amino positioning | Varies in reactivity |

This compound stands out due to the strategic positioning of both the amino and nitro groups, enhancing its potential as a therapeutic agent compared to similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.